2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethoxy-benzenesulfonyl group, a phenyl-amino group, and a tetrahydrofuran-2-ylmethyl-acetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers exploring new chemical reactions and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share structural similarities and have been studied for their antimicrobial properties.
Tetrahydroisoquinoline derivatives: Known for their antibacterial activity and potential therapeutic applications.
Uniqueness
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
578748-49-9 |
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Molecular Formula |
C21H26N2O6S |
Molecular Weight |
434.5g/mol |
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H26N2O6S/c1-27-19-11-10-18(13-20(19)28-2)30(25,26)23(16-7-4-3-5-8-16)15-21(24)22-14-17-9-6-12-29-17/h3-5,7-8,10-11,13,17H,6,9,12,14-15H2,1-2H3,(H,22,24) |
InChI Key |
FUKOMMHZEZJDOZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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